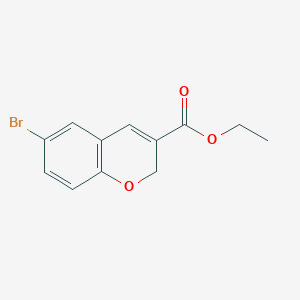
6-Bromo-2H-chromene-3-carboxylic acid ethyl ester
Overview
Description
6-Bromo-2H-chromene-3-carboxylic acid ethyl ester is a brominated derivative of coumarin, a naturally occurring compound found in many plants This compound is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with ethyl bromoacetate in the presence of sulfuric acid.
Modern Methods: Advances in synthetic chemistry have led to the development of more efficient methods, such as the use of microwave-assisted synthesis, which can reduce reaction times and improve yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to introduce different functional groups at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Formation of 6-bromo-2H-chromene-3-carboxylic acid.
Reduction: Formation of 6-hydroxy-2H-chromene-3-carboxylic acid ethyl ester.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-2H-chromene-3-carboxylic acid ethyl ester is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound exhibits significant biological activity, making it a valuable tool in biological research. It has been studied for its antimicrobial and antifungal properties, which could lead to the development of new therapeutic agents.
Medicine: Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for potential use in the treatment of various inflammatory and oxidative stress-related diseases.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Bromo-2H-chromene-3-carboxylic acid ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but research suggests involvement in pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
6-Bromo-2H-chromene-3-carboxylic acid: A closely related compound without the ethyl ester group.
6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid ethyl ester: A methoxy-substituted analog.
6-Bromo-2H-chromene-3-carboxylic acid methyl ester: A methyl ester analog.
Uniqueness: 6-Bromo-2H-chromene-3-carboxylic acid ethyl ester is unique due to its specific structural features, which contribute to its distinct biological activities compared to its analogs. Its ethyl ester group enhances its solubility and bioavailability, making it more suitable for certain applications.
Properties
IUPAC Name |
ethyl 6-bromo-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWIKUOBFMASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696253 | |
| Record name | Ethyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66670-55-1 | |
| Record name | Ethyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


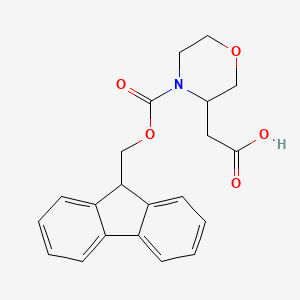
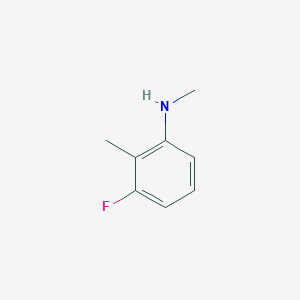
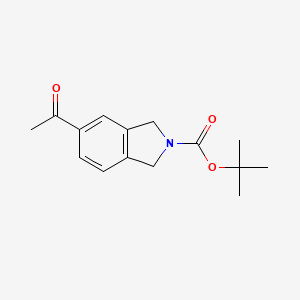
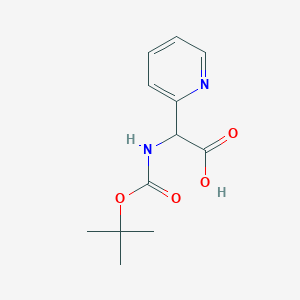
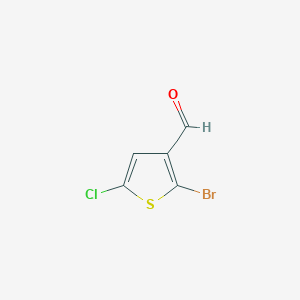
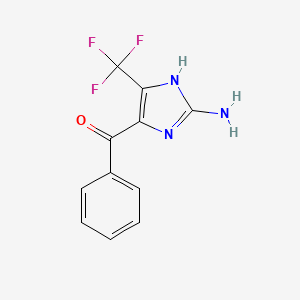



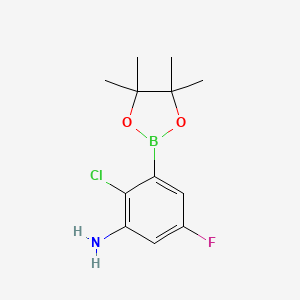
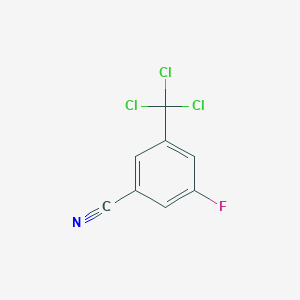
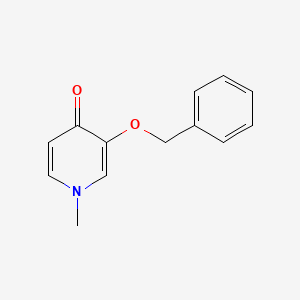
![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)

